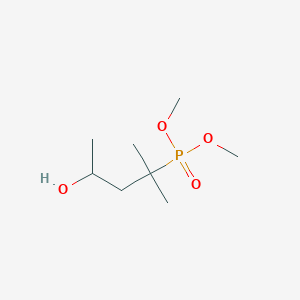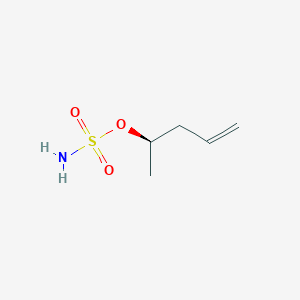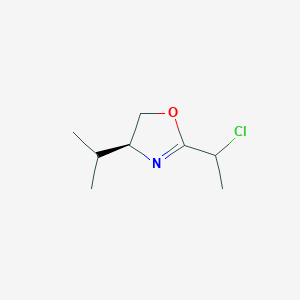
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is a compound that features a unique combination of a phosphoryl group, pyrrolidine rings, and a fluorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with di(pyrrolidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine rings contribute to the compound’s binding affinity and specificity. The fluorobenzamide moiety can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-1-yl derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phosphoryl compounds:
Fluorobenzamides: These compounds are studied for their pharmacological properties and potential therapeutic uses
Uniqueness
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine rings and a fluorobenzamide moiety enhances its potential for diverse applications.
Eigenschaften
CAS-Nummer |
879480-51-0 |
|---|---|
Molekularformel |
C15H21FN3O2P |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
N-dipyrrolidin-1-ylphosphoryl-4-fluorobenzamide |
InChI |
InChI=1S/C15H21FN3O2P/c16-14-7-5-13(6-8-14)15(20)17-22(21,18-9-1-2-10-18)19-11-3-4-12-19/h5-8H,1-4,9-12H2,(H,17,20,21) |
InChI-Schlüssel |
KTSXBMRZJIMRHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)







